Puerol A

Description

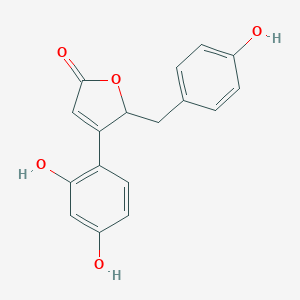

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c18-11-3-1-10(2-4-11)7-16-14(9-17(21)22-16)13-6-5-12(19)8-15(13)20/h1-6,8-9,16,18-20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZYYUMEUUTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=CC(=O)O2)C3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Puerol A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puerol A, a natural compound, has demonstrated significant biological activity, primarily as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the established mechanism of action of this compound, including quantitative bioactivity data and detailed experimental protocols. Additionally, this guide explores potential anti-inflammatory and neuroprotective mechanisms based on the activities of structurally related isoflavonoids, offering avenues for future research and drug development.

Primary Mechanism of Action: Tyrosinase Inhibition

The most well-documented mechanism of action for this compound is its potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This compound effectively suppresses both the monophenolase and diphenolase activities of tyrosinase, leading to a reduction in melanin production.

Quantitative Bioactivity Data

The inhibitory potency of this compound against tyrosinase and its effect on melanin synthesis have been quantified in several studies. The key inhibitory concentrations are summarized in the table below.

| Target/Assay | IC50 Value (µM) | Cell Line/Enzyme Source | Reference |

| Tyrosinase (Monophenolase activity) | 2.2 | Mushroom Tyrosinase | [1][2] |

| Tyrosinase (Diphenolase activity) | 3.8 | Mushroom Tyrosinase | [1][2] |

| Melanin Content | 11.4 | B16 Melanoma Cells | [1][3] |

Kinetics of Tyrosinase Inhibition

Kinetic studies have revealed that this compound is a reversible and competitive inhibitor of tyrosinase.[1][3] It also exhibits characteristics of a simple slow-binding inhibitor.[1] This competitive inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the binding of its natural substrates, L-tyrosine and L-DOPA.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound on melanin production is a direct consequence of its effect on tyrosinase. The simplified pathway and the general workflow for its investigation are depicted below.

Experimental Protocols

This assay assesses the direct inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich, T3824 or equivalent)

-

L-tyrosine or L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, this compound solution, and mushroom tyrosinase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-492 nm) kinetically over a set period.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[4][5]

This assay evaluates the effect of this compound on melanin production in a cellular context.

Materials:

-

B16 melanoma cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

NaOH solution (e.g., 1N or 2N) containing DMSO

-

96-well or other multi-well plates

-

Microplate reader

Procedure:

-

Seed B16 melanoma cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). An α-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.[6]

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and dissolve the melanin by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours.[7][8]

-

Measure the absorbance of the solubilized melanin at a wavelength of approximately 405-492 nm using a microplate reader.[7][8]

-

Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

-

Calculate the percentage of melanin inhibition and the IC50 value as described for the tyrosinase inhibition assay.

Potential Mechanisms of Action: Anti-inflammatory and Neuroprotective Effects

While direct experimental evidence for the anti-inflammatory and neuroprotective activities of this compound is currently limited, the biological activities of structurally similar isoflavonoids, such as Puerol C and puerarin, suggest that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal survival.

Potential Anti-inflammatory Mechanism

Structurally related compounds, such as Puerol C, have been shown to possess anti-inflammatory properties by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that this compound may also inhibit pro-inflammatory mediators. The underlying mechanism for many isoflavonoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.[11][12][13]

Materials:

-

RAW 264.7 or other immune cells

-

LPS

-

This compound

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Culture and treat cells with this compound and LPS as described for the NO assay.

-

Collect the cell culture supernatant.

-

Perform ELISA for the desired cytokines according to the manufacturer's protocol.[14][15][16] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatant.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate and measuring the resulting color change.

-

Potential Neuroprotective Mechanism

Isoflavonoids have been reported to exert neuroprotective effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[17][18][19][20] Activation of this pathway can protect neuronal cells from apoptosis and oxidative stress.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or amyloid-beta)

-

This compound

-

Cell viability assay reagents (e.g., MTT, LDH)

Procedure:

-

Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Expose the cells to a neurotoxin to induce cell death.

-

After the incubation period with the neurotoxin, assess cell viability using a suitable assay (e.g., MTT assay, which measures mitochondrial activity).[21][22][23]

-

A significant increase in cell viability in the this compound-treated groups compared to the toxin-only group would indicate a neuroprotective effect.

Conclusion

The primary and well-established mechanism of action of this compound is the potent and competitive inhibition of tyrosinase, leading to a reduction in melanin synthesis. This makes this compound a promising candidate for the development of agents for hyperpigmentation disorders. Furthermore, based on the activities of structurally related isoflavonoids, this compound holds potential as an anti-inflammatory and neuroprotective agent, likely through the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. Further research is warranted to fully elucidate these potential mechanisms and to explore the full therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. Tyrosinase Inhibition and Kinetic Details of this compound Having But-2-Enolide Structure from Amorpha fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 5. ijsr.in [ijsr.in]

- 6. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Anti-inflammation of hydrogenated isoflavones in LPS-stimulated RAW264.7 cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 22. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]

Puerol A: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puerol A, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its quantitative occurrence, and detailed methodologies for its isolation. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects, with a specific focus on the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Primary Sources

This compound has been identified and isolated from several plant species, primarily within the Fabaceae family. The principal botanical sources include:

-

Amorpha fruticosa (Desert False Indigo): The fruits of Amorpha fruticosa are a significant source of this compound. Various studies have focused on the isolation and characterization of bioactive compounds from this plant, identifying this compound as a key constituent.

-

Pueraria lobata (Kudzu): The roots of Pueraria lobata are known to contain a variety of isoflavonoids and related phenolic compounds, including puerols. While this compound itself has been reported, this plant is more commonly associated with a range of puerol derivatives.

-

Sophora japonica (Pagoda Tree): The stem bark of Sophora japonica has also been identified as a natural source of this compound.[1]

The concentration and yield of this compound can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Analysis of this compound in Natural Sources

Precise quantitative data for this compound content in its natural sources is crucial for evaluating the feasibility of large-scale extraction and for standardizing research protocols. The following table summarizes the available data on the abundance of this compound and related compounds in their respective plant sources.

| Plant Source | Plant Part | Compound | Method of Analysis | Reported Yield/Concentration | Reference |

| Amorpha fruticosa | Fruits | Essential Oil | Hydrodistillation | 1.3% - 1.8% (dry basis) | |

| Pueraria lobata | Root | Puerarin | HPLC | 10.42 ± 0.15% in a 50% EtOH extract | |

| Pueraria lobata | Root | Methanol Extract | Maceration | 2.72% |

Note: Specific yield data for this compound is often not explicitly reported in broad phytochemical screening studies. The provided data for related compounds and extracts offers a contextual understanding of the phytochemical landscape of these source plants.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below is a generalized protocol based on methodologies reported for the isolation of phenolic compounds from Amorpha fruticosa.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

Materials and Equipment:

-

Dried and powdered fruits of Amorpha fruticosa

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

NMR spectrometer for structural elucidation

Protocol:

-

Extraction:

-

Macerate the dried and powdered plant material (e.g., 1 kg of Amorpha fruticosa fruits) with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v).

-

Separate the ethyl acetate layer, which will contain the less polar compounds, including this compound.

-

Repeat the partitioning process three times to maximize the yield.

-

Combine the ethyl acetate fractions and concentrate to dryness.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

-

Further Purification:

-

Subject the fractions containing this compound to further purification using a Sephadex LH-20 column with methanol as the eluent.

-

For final purification, utilize preparative HPLC with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and compare the data with published literature values.

-

Anti-inflammatory Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory properties of this compound and related compounds are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB activation pathway, which is a common target for anti-inflammatory agents.

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

This compound's Mode of Action

While direct studies on this compound's interaction with the NF-κB pathway are emerging, evidence from related puerol compounds suggests that it may exert its anti-inflammatory effects by:

-

Inhibiting IKK activity: this compound may inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

Preventing NF-κB Nuclear Translocation: By stabilizing the NF-κB-IκBα complex in the cytoplasm, this compound can prevent the translocation of the active NF-κB dimer (p50/p65) into the nucleus.

-

Downregulating Pro-inflammatory Gene Expression: The inhibition of NF-κB nuclear translocation leads to a decrease in the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).

Conclusion

This compound is a promising natural product with well-documented natural sources and significant potential for therapeutic development. This technical guide provides a consolidated resource for researchers, outlining its natural occurrence, methods for its isolation, and a plausible mechanism for its anti-inflammatory activity. Further research is warranted to fully elucidate the quantitative abundance of this compound in various sources and to conduct more detailed investigations into its pharmacological properties and specific molecular targets.

References

Puerol A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puerol A, a natural phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from sources such as Sophora japonica, this molecule exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of available quantitative data, descriptions of relevant experimental protocols, and visualizations of potential signaling pathways to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 4-(2,4-dihydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]-2,5-dihydrofuran-2-one. Its structure features a furanone core with dihydroxy- and hydroxyphenyl substitutions, which are believed to contribute to its biological activity.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₅ | [1] |

| Molecular Weight | 298.29 g/mol | [1] |

| IUPAC Name | 4-(2,4-dihydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]-2,5-dihydrofuran-2-one | N/A |

| CAS Number | 152784-32-2 | [1] |

| Predicted Boiling Point | 621.4 ± 55.0 °C | [2] |

| Predicted Density | 1.452 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 9.52 ± 0.40 | [2] |

Note: Some physical properties are predicted values from computational models and await experimental verification.

Biological and Pharmacological Properties

Preliminary studies and the known activities of related phenolic compounds suggest that this compound possesses antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Phenolic compounds are well-documented for their ability to scavenge free radicals. The dihydroxyphenyl moiety in this compound is a key structural feature that likely contributes to its antioxidant potential. While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not yet widely reported in the literature, related compounds have demonstrated significant radical scavenging activity.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural phenols are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

Antimicrobial Activity

This compound has been described as having antimicrobial properties. The specific spectrum of activity and the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains are areas of ongoing research.

Potential Signaling Pathways

Based on the activities of structurally similar compounds, this compound may modulate the following signaling pathways:

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many phenolic compounds inhibit this pathway, preventing the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation. This compound may influence the phosphorylation of key proteins in this cascade, such as p38 MAPK.

Caption: Potential modulation of the p38 MAPK pathway by this compound.

Experimental Protocols

The following are generalized protocols based on methods used for the isolation and analysis of similar compounds. Specific optimization for this compound will be necessary.

Isolation of this compound from Sophora japonica

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material from Sophora japonica is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the components based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions enriched with this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antioxidant Activity Assay (DPPH Method)

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay: Different concentrations of this compound (dissolved in methanol or DMSO) are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

IC50 Determination: The IC50 value (the concentration of this compound that inhibits 50% of the NO production) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. The available data, although limited, suggest that its antioxidant and anti-inflammatory properties warrant further investigation. Future research should focus on:

-

Experimental determination of its physicochemical properties.

-

Quantitative evaluation of its antioxidant, anti-inflammatory, and antimicrobial activities to determine specific IC50 and MIC values.

-

Detailed elucidation of the molecular mechanisms and signaling pathways involved in its biological effects.

-

In vivo studies to assess its efficacy and safety in animal models.

-

Development of efficient and scalable synthesis protocols.

This comprehensive guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Elucidating the Enigmatic Path: A Technical Guide to the Hypothetical Biosynthesis of Puerol A

For Researchers, Scientists, and Drug Development Professionals

Abstract: Puerol A, a furan-2(5H)-one derivative isolated from Sophora japonica, presents a unique chemical scaffold with potential pharmacological applications. Despite its discovery, the biosynthetic pathway leading to its formation in plants remains uncharted territory. This technical guide synthesizes current knowledge on related metabolic pathways to propose a hypothetical route for this compound biosynthesis. By dissecting its structure into constituent precursor molecules, we delve into the established phenylpropanoid pathway as the likely origin of its phenolic moieties. We further explore potential condensation and cyclization reactions that may form the central furanone ring, drawing parallels with the biosynthesis of other plant-derived furanones. This document provides a foundational framework for researchers, offering a hypothetical pathway, suggested experimental workflows to elucidate this pathway, and templates for data organization. Our aim is to catalyze further investigation into the biosynthesis of this intriguing natural product, paving the way for its potential biotechnological production and therapeutic development.

Introduction

This compound is a natural product that has been isolated from the root of Sophora japonica[1]. Its chemical structure is 5-(4-hydroxybenzyl)-4-(2,4-dihydroxyphenyl)furan-2(5H)-one. While the pharmacological properties of compounds from Sophora japonica are of significant interest, the biosynthetic origin of this compound has not been experimentally determined. Understanding its biosynthesis is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide a basis for metabolic engineering to enhance its production, and offer routes for the synthesis of novel derivatives with improved therapeutic properties.

This guide puts forth a hypothetical biosynthetic pathway for this compound based on its chemical structure and established knowledge of plant secondary metabolism.

Proposed Precursors of this compound

The structure of this compound can be deconstructed into three potential precursor units:

-

A 4-hydroxybenzyl unit: Likely derived from the phenylpropanoid pathway, originating from L-phenylalanine or L-tyrosine.

-

A 2,4-dihydroxyphenyl unit: Also likely originating from the phenylpropanoid pathway.

-

A C4 moiety forming the furan-2(5H)-one core: The origin of this unit is less certain. It could be derived from intermediates of primary metabolism, such as the Krebs cycle, or from the rearrangement of a phenylpropanoid-derived precursor.

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of this compound is proposed to be a multi-step process involving the convergence of the phenylpropanoid pathway and potentially primary metabolic pathways.

Formation of Phenolic Precursors via the Phenylpropanoid Pathway

The general phenylpropanoid pathway is a well-characterized metabolic route in plants that converts L-phenylalanine into a variety of phenolic compounds[2][3]. This pathway is known to be active in Sophora species for the production of flavonoids and isoflavonoids[4][5][6].

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid .

-

trans-Cinnamic acid is hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid .

-

p-Coumaric acid is then activated by 4-Coumarate-CoA Ligase (4CL) to form p-coumaroyl-CoA .

From p-coumaroyl-CoA, the pathway can diverge to produce the two distinct phenolic units of this compound.

For the 4-hydroxybenzyl unit: p-Coumaric acid or a derivative could be reduced to form 4-hydroxybenzyl alcohol, which can then be further activated. The biosynthesis of 4-hydroxybenzyl alcohol from L-tyrosine has been demonstrated in engineered E. coli[7][8].

For the 2,4-dihydroxyphenyl unit: This moiety could be formed through further hydroxylation and modification of p-coumaroyl-CoA, potentially involving enzymes such as chalcone synthase and subsequent tailoring enzymes, which are prevalent in Sophora japonica[9].

Hypothetical Assembly of this compound

The precise mechanism for the condensation of these precursors to form the furanone ring is speculative. One possibility involves a mechanism analogous to lignan or neolignan biosynthesis, where two phenylpropanoid units are coupled[10][11][12][13].

A plausible, yet unconfirmed, pathway is visualized below:

Quantitative Data

Currently, there is no quantitative data available in the literature regarding the biosynthesis of this compound. To facilitate future research, the following table template is provided for the systematic recording of experimental data.

| Enzyme/Intermediate | Plant Tissue/Organ | Developmental Stage | Concentration/Activity (units) | Method of Quantification | Reference |

| L-Phenylalanine | Root | - | HPLC/MS | ||

| p-Coumaric Acid | Root | - | HPLC/MS | ||

| This compound | Root | - | HPLC/MS | ||

| PAL Activity | Root | - | Spectrophotometry | ||

| C4H Activity | Root | - | Radiometric Assay | ||

| 4CL Activity | Root | - | Spectrophotometry |

Experimental Protocols for Pathway Elucidation

As the biosynthetic pathway of this compound is unknown, the following is a generalized experimental workflow that can be adapted to investigate its formation.

Identification of Precursors through Isotopic Labeling

Objective: To identify the primary metabolic precursors of this compound.

Methodology:

-

Plant Material: Young seedlings or hairy root cultures of Sophora japonica.

-

Labeling: Feed the plant material with stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-glucose).

-

Extraction: After a defined incubation period, harvest the tissue and perform a methanol or ethanol extraction.

-

Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., column chromatography, HPLC).

-

Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine the incorporation and position of the isotopic labels.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the pathway.

Methodology:

-

Protein Extraction: Extract total protein from Sophora japonica tissues where this compound is abundant.

-

Enzyme Assays: Develop in vitro assays using hypothesized substrates (e.g., p-coumaroyl-CoA, potential C4 dicarboxylates) and monitor for the formation of expected intermediates or this compound itself. Product formation can be monitored by HPLC or LC-MS.

-

Enzyme Purification: If an enzymatic activity is detected, purify the responsible enzyme using protein purification techniques (e.g., ammonium sulfate precipitation, ion-exchange chromatography, size-exclusion chromatography, affinity chromatography).

-

Proteomics: Identify the purified protein using mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) and sequence database searching.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

-

Transcriptome Analysis: Perform RNA-seq on tissues with high and low this compound content to identify differentially expressed genes that correlate with this compound accumulation. Candidate genes may include those with homology to known enzymes in related pathways (e.g., PAL, C4H, 4CL, reductases, synthases).

-

Gene Cloning and Heterologous Expression: Clone the candidate genes and express them in a heterologous host (e.g., E. coli, yeast).

-

In Vitro Characterization: Purify the recombinant proteins and perform enzyme assays to confirm their function.

-

In Vivo Validation: Use gene silencing (e.g., RNAi) or gene knockout (e.g., CRISPR/Cas9) in Sophora japonica to confirm the role of the candidate genes in this compound biosynthesis.

The following diagram illustrates a potential experimental workflow:

Conclusion and Future Perspectives

The biosynthesis of this compound in plants remains an intriguing open question. The hypothetical pathway presented in this guide, which involves the convergence of the phenylpropanoid pathway and potentially primary metabolism, provides a logical starting point for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives for potential applications in medicine and other industries. The experimental workflows outlined here offer a roadmap for researchers to unravel the enzymatic machinery responsible for the synthesis of this unique natural product. Future efforts in this area will likely benefit from advances in genomics, proteomics, and metabolomics, which will accelerate the discovery of the genes and enzymes involved in this enigmatic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Combined analysis of inorganic elements and flavonoid metabolites reveals the relationship between flower quality and maturity of Sophora japonica L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined Transcriptomic and Metabolomic Analysis Reveals the Role of Phenylpropanoid Biosynthesis Pathway in the Salt Tolerance Process of Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Metabolic engineering study on biosynthesis of 4-hydroxybenzyl alcohol from L-tyrosine in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybenzyl alcohol. A metabolite produced during the biosynthesis of thiamine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Puerol A: A Comprehensive Technical Guide to its Antimicrobial Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puerol A, a naturally derived phenolic compound, has emerged as a promising antimicrobial agent with potential applications in pharmaceuticals and agriculture. Isolated from plants such as Amorpha fruticosa and Ononis angustissima, this bioactive molecule has demonstrated notable efficacy against a range of microbial pathogens, particularly Gram-positive bacteria. This in-depth technical guide provides a comprehensive overview of the antimicrobial activity spectrum of this compound, including quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action.

Antibacterial Activity

This compound has shown potent to moderate antibacterial activity, primarily against Gram-positive bacteria. Studies have quantified this activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Quantitative Data

The antibacterial efficacy of this compound and related compounds isolated from Amorpha fruticosa has been evaluated against a panel of pathogenic bacteria. The following table summarizes the reported MIC and MBC values.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Bacillus subtilis | ATCC 6633 | 100 | 200 |

| Staphylococcus aureus | ATCC 6538 | 100 | 200 |

| Pseudomonas aeruginosa | ATCC 9027 | 200 | >200 |

| Bacillus circulans | ATCC 4513 | 100 | 200 |

| Escherichia coli | ATCC 8739 | 200 | >200 |

| Klebsiella pneumoniae | ATCC 4352 | 200 | >200 |

Note: The specific compound corresponding to this compound in the cited study was one of several active isolates. The provided data represents the range of activities observed for the most potent compounds from the source.

One study has reported a significant MIC of 3.1 µg/mL for a compound identified as this compound against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), Enterococcus faecalis, and Enterococcus faecium.

Experimental Protocols

The determination of the antibacterial activity of this compound is primarily conducted using the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of a substance's ability to inhibit microbial growth.

Broth Microdilution Assay for MIC and MBC Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

Materials:

-

This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (standardized to 0.5 McFarland turbidity)

-

96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: A serial two-fold dilution of the this compound stock solution is prepared in the wells of a 96-well plate using MHB. This creates a gradient of decreasing concentrations of this compound across the plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (final concentration typically 5 x 10^5 CFU/mL).

-

Controls: Positive (broth with bacteria, no this compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

-

MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Diagram: Broth Microdilution Workflow

Caption: Workflow for determining MIC and MBC using the broth microdilution method.

Mechanism of Action

Preliminary evidence suggests that the primary mechanism of antibacterial action for this compound involves the disruption of the microbial cell membrane.

Cell Membrane Disruption

The lipophilic nature of this compound likely facilitates its interaction with the bacterial cell membrane's lipid bilayer. This interaction is thought to alter membrane fluidity and permeability, leading to the leakage of essential intracellular components, disruption of vital cellular processes such as respiration and energy production, and ultimately, cell death.

Diagram: Proposed Mechanism of Action

Puerol A: A Technical Whitepaper on its Potential Anti-inflammatory Properties

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Puerol A, a natural compound isolated from plants such as Amorpha fruticosa, is an emerging molecule of interest for its potential therapeutic applications. While direct and extensive research into its anti-inflammatory properties is still in nascent stages, the existing body of scientific literature on related compounds and extracts from its source plant provides a strong rationale for its investigation as a novel anti-inflammatory agent. This technical guide synthesizes the available data on this compound and its chemical relatives, detailing potential mechanisms of action, relevant experimental protocols, and comparative quantitative data to guide future research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a constant endeavor in pharmaceutical research. This compound, a prenylated isoflavonoid, has been identified as a constituent of Amorpha fruticosa, a plant with traditional uses in treating inflammatory conditions such as rheumatism.[1][2] Although direct studies on the anti-inflammatory activity of this compound are limited, compounds isolated from Amorpha fruticosa have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][3] This suggests that this compound may exert its effects through similar mechanisms. This whitepaper will explore the current understanding of this compound's potential anti-inflammatory properties, drawing on data from related puerol compounds and extracts of its source plant.

Quantitative Data on Puerol Derivatives

Direct quantitative data on the anti-inflammatory activity of this compound is not yet available in the public domain. However, studies on its close structural analogs, Puerol C and Puerol D, isolated from Pueraria lobata, provide valuable insights into the potential potency of this class of compounds. The following table summarizes the inhibitory activities of these related puerols on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) | Reference |

| (S)-Puerol C | Nitric Oxide Inhibition | RAW 264.7 | LPS | NO Production | 16.87 - 39.95 | [4] |

| (R)-Puerol C | Nitric Oxide Inhibition | RAW 264.7 | LPS | NO Production | 16.87 - 39.95 | [4] |

Note: The IC50 values for (S)-Puerol C and (R)-Puerol C were reported as a range for a group of six tested isolates.

Potential Anti-inflammatory Mechanisms of Action

Based on the known activities of compounds from Amorpha fruticosa and related puerol derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Amorfrutin A, another compound isolated from Amorpha fruticosa, has been identified as a potent NF-κB inhibitor.[1] Its mechanism involves the suppression of TNF-α-activated IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB and its subsequent binding to DNA.[1] It is highly probable that this compound shares this mechanism of action.

Downregulation of Pro-inflammatory Mediators

The activation of the NF-κB pathway leads to the production of several key inflammatory molecules:

-

Nitric Oxide (NO): Overproduction of NO by iNOS is a hallmark of inflammation. As demonstrated with Puerol C, it is plausible that this compound also inhibits NO production.[4]

-

Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation and pain, synthesized by COX-2. Inhibition of the NF-κB pathway would lead to a downstream reduction in COX-2 expression and consequently lower PGE2 levels.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These cytokines are central to the inflammatory cascade. Studies on puerol derivatives have shown a reduction in the mRNA expression of TNF-α, IL-1β, and IL-6.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

The murine macrophage cell line, RAW 264.7, is a standard model for in vitro inflammation studies. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

To determine the effect of this compound on NO production, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. After treating the cells with this compound and LPS for 24 hours, the supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions.

To investigate the effect of this compound on signaling pathways like NF-κB and MAPK, Western blotting is employed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against key proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

This compound represents a promising candidate for the development of a novel anti-inflammatory therapeutic. Although direct evidence of its anti-inflammatory efficacy is currently limited, the established activity of related puerol compounds and other phytochemicals from its source plant, Amorpha fruticosa, strongly suggests a potential mechanism of action centered on the inhibition of the NF-κB signaling pathway.

Future research should prioritize the following:

-

In vitro validation: Comprehensive in vitro studies are required to quantify the inhibitory effects of this compound on the production of key inflammatory mediators, including NO, PGE2, TNF-α, IL-6, and IL-1β, and to determine its IC50 values.

-

Mechanism of action studies: Detailed molecular studies are needed to confirm the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

-

In vivo efficacy: Evaluation of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, is essential to determine its in vivo therapeutic potential.

-

Safety and toxicity profiling: A thorough assessment of the safety and toxicity of this compound is a prerequisite for any further drug development.

The elucidation of this compound's anti-inflammatory profile will not only contribute to the understanding of the therapeutic potential of this natural product but may also provide a novel molecular scaffold for the design of next-generation anti-inflammatory drugs.

References

- 1. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprajournals.com [eprajournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Paeonol alleviates ulcerative colitis by modulating PPAR-γ and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

Puerol A as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders and the demand for skin-lightening agents in the cosmetic industry have driven significant research into the identification and characterization of novel tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the initial and rate-limiting steps. Puerol A, a natural compound isolated from Amorpha fruticosa, has emerged as a highly potent tyrosinase inhibitor. This technical guide provides an in-depth overview of this compound's inhibitory effects on tyrosinase, including its mechanism of action, kinetic parameters, and cellular effects. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of the inhibitory mechanism and experimental workflows to support further research and development.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The enzyme tyrosinase plays a crucial role in this pathway by catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[1]. The overproduction of melanin can lead to various hyperpigmentary conditions such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation.

This compound, a compound featuring a but-2-enolide structure, has demonstrated significant inhibitory activity against mushroom tyrosinase. Its potency and specific mechanism of action make it a compound of interest for cosmetic and therapeutic applications.

Quantitative Data on Tyrosinase Inhibition by this compound

The inhibitory efficacy of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data, comparing this compound with the well-known tyrosinase inhibitor, kojic acid.

Table 1: Inhibitory Effects of this compound on Mushroom Tyrosinase Activity [1]

| Compound | IC50 (μM) - Monophenolase (L-Tyrosine as substrate) | Inhibition Mode (Ki, μM) | IC50 (μM) - Diphenolase (L-DOPA as substrate) | Inhibition Mode (Ki, μM) |

| This compound | 2.20 ± 0.2 | Competitive (0.87) | 3.88 ± 0.3 | Competitive (1.95) |

| Kojic Acid | 14.8 ± 0.6 | Not Tested | 37.1 ± 1.3 | Not Tested |

Table 2: Kinetic Parameters for the Slow-Binding Inhibition of Tyrosinase by this compound [1][2]

| Parameter | Description | Value |

| k3 | Second-order rate constant for the formation of the enzyme-inhibitor complex | 0.0279 μM⁻¹ min⁻¹ |

| k4 | First-order rate constant for the dissociation of the enzyme-inhibitor complex | 0.003 min⁻¹ |

| Kiapp | Apparent inhibition constant | 0.1075 μM |

Table 3: Cellular Anti-Melanogenic Effects of this compound in B16 Melanoma Cells [1][2]

| Assay | IC50 (μM) |

| Melanin Content Reduction | 11.4 |

| Inhibition of L-DOPA Oxidation | 23.9 |

Mechanism of Action

Studies have elucidated that this compound acts as a reversible, competitive, and simple slow-binding inhibitor of tyrosinase[1][2].

-

Reversible Inhibition: The inhibitory effect of this compound can be reversed. This was demonstrated by plotting the initial velocity of the reaction against varying concentrations of both the enzyme and this compound, where the lines intersected at the origin, a characteristic of reversible inhibition[1].

-

Competitive Inhibition: this compound competes with the substrate (both L-tyrosine and L-DOPA) for binding to the active site of the tyrosinase enzyme. This was confirmed through Lineweaver-Burk and Dixon plot analyses, where increasing concentrations of this compound resulted in an increase in the Michaelis constant (Km) without a significant change in the maximum velocity (Vmax)[1].

-

Slow-Binding Inhibition: The inhibition of tyrosinase by this compound does not occur instantaneously. Instead, there is a time-dependent increase in inhibition, suggesting a slow formation of the enzyme-inhibitor complex. This characteristic is often associated with a tighter binding of the inhibitor to the enzyme[1][2].

High-performance liquid chromatography (HPLC) analysis has further confirmed the dose-dependent inhibitory effect of this compound on the oxidation of N-acetyl-l-tyrosine by tyrosinase, with complete inhibition observed at a concentration of 20 μM[1][2]. Additionally, fluorescence quenching analysis has indicated a high binding affinity of this compound to tyrosinase[1][2].

While this compound demonstrates direct inhibition of tyrosinase, it is worth noting that other compounds from the Pueraria genus, such as puerarin, have been shown to influence melanogenesis through cellular signaling pathways, including the inhibition of ERK1/2 phosphorylation, which leads to the upregulation of Microphthalmia-associated transcription factor (MITF) and tyrosinase expression[3][4]. Another study on a protein extract from Pueraria lobata indicated an inhibition of melanogenesis through the downregulation of MITF mediated by the p38 MAPK signaling pathway[5][6]. However, the direct effect of this compound on these specific signaling pathways has not yet been reported.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a tyrosinase inhibitor.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor against the monophenolase and diphenolase activities of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

This compound (test inhibitor)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well for the monophenolase assay :

-

Phosphate buffer

-

Varying concentrations of this compound or kojic acid.

-

Mushroom tyrosinase solution (e.g., 20 µL of 1000 U/mL).

-

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding L-tyrosine solution (e.g., 1 mM).

-

For the diphenolase assay , follow the same steps but use L-DOPA as the substrate instead of L-tyrosine.

-

Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using the formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis using Lineweaver-Burk and Dixon Plots

These graphical methods are employed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

-

Perform the tyrosinase inhibition assay as described in 4.1.

-

For the Lineweaver-Burk plot , conduct the assay with several different concentrations of the substrate (e.g., L-DOPA) in the absence and presence of various fixed concentrations of this compound.

-

Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The pattern of the lines will indicate the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

For the Dixon plot , perform the assay with a range of inhibitor concentrations at two or more fixed substrate concentrations.

-

Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]). For competitive inhibition, the lines will intersect at a point where -[I] = Ki.

Cellular Melanin Content Assay

This assay quantifies the effect of the inhibitor on melanin production in a cell-based model, typically using B16 melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)

-

α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

-

This compound

-

NaOH solution (e.g., 1 M) containing DMSO (e.g., 10%)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence of α-MSH (e.g., 100 nM) for a specified period (e.g., 72 hours).

-

After incubation, wash the cells with PBS and lyse them with the NaOH/DMSO solution.

-

Incubate the plate at a higher temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content can be normalized to the protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Competitive inhibition of tyrosinase by this compound.

Caption: Workflow for characterizing this compound as a tyrosinase inhibitor.

Conclusion

This compound has been identified as a potent, reversible, and competitive slow-binding inhibitor of tyrosinase. Its low micromolar IC50 values against both monophenolase and diphenolase activities, coupled with its demonstrated efficacy in reducing melanin content in melanoma cells, underscore its potential as a novel agent for applications in the cosmetic and pharmaceutical industries for skin whitening and the treatment of hyperpigmentation disorders. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic and cosmetic potential of this compound and its derivatives. Future research should focus on the in vivo efficacy and safety profile of this compound, as well as investigating its potential effects on melanogenesis-related cellular signaling pathways.

References

- 1. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 2. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Ligand binding to proteins - when flawed fluorescence quenching methodology and interpretation become the new norm. | Semantic Scholar [semanticscholar.org]

Neuroprotective Effects of Puerarin: A Technical Guide

Note on Terminology: This document focuses on the neuroprotective effects of Puerarin , a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata). Initial searches for "Puerol A" did not yield significant results in the context of neuroprotection, suggesting a possible typographical error in the original query. The extensive body of research on Puerarin's neuroprotective properties indicates it is the likely compound of interest.

Introduction

Puerarin has garnered significant attention in the scientific community for its potential therapeutic applications in a range of neurological disorders. Emerging evidence from preclinical studies highlights its multifaceted neuroprotective mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of Puerarin's neuroprotective effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Quantitative Data on the Neuroprotective Effects of Puerarin

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Puerarin across different models of neuronal injury.

Table 1: In Vitro Neuroprotective Effects of Puerarin

| Cell Line | Insult | Puerarin Concentration | Outcome Measure | Result |

| Differentiated Y-79 | Glutamate (20 mM) | 2 µM | Cell Viability (MTT) | Increased to 58.92% ± 3.71% of control[1] |

| Differentiated Y-79 | Glutamate (20 mM) | 10 µM | Cell Viability (MTT) | Increased to 64.43% ± 3.18% of control[1] |

| Differentiated Y-79 | Glutamate (20 mM) | 50 µM | Cell Viability (MTT) | Increased to 78.65% ± 4.23% of control[1] |

| SH-SY5Y | --- | 174.4 µM | Cell Viability (CCK-8) | IC50 value |

| U251 Glioblastoma | --- | 197.1 µM (48h) | Cell Viability (CCK-8) | IC50 value |

| U87 Glioblastoma | --- | 190.7 µM (48h) | Cell Viability (CCK-8) | IC50 value |

| Caco-2 | --- | 5, 10, 20 µM | p-PI3K/PI3K & p-AKT/AKT | Dose-dependent decrease[2] |

Table 2: In Vivo Neuroprotective Effects of Puerarin

| Animal Model | Insult | Puerarin Dosage | Outcome Measure | Result |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 200 mg/kg | Infarct Volume | Significant decrease (p=0.045) |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 400 mg/kg | Infarct Volume | Significant decrease (p=0.0002) |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 400 mg/kg | Neurological Outcome | Improved (p=0.015) |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Puerarin's neuroprotective effects.

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from studies on glutamate-induced cytotoxicity in differentiated Y-79 cells.[1]

Objective: To assess the protective effect of Puerarin on cell viability.

Materials:

-

Differentiated Y-79 or SH-SY5Y cells

-

96-well culture plates

-

Puerarin solution (various concentrations)

-

Neurotoxic insult (e.g., Glutamate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed differentiated Y-79 or SH-SY5Y cells in a 96-well plate at a desired density and allow them to adhere.

-

Pre-treat the cells with various concentrations of Puerarin for a specified duration (e.g., 24 hours).

-

Introduce the neurotoxic insult (e.g., 20 mM Glutamate) and incubate for the desired time (e.g., 24 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully aspirate the culture medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express cell viability as a percentage relative to the control group.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol is a standard method for inducing focal cerebral ischemia.

Objective: To evaluate the neuroprotective effect of Puerarin in a rat model of stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Surgical instruments

-

Puerarin solution for administration (e.g., intraperitoneal injection)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

-

Anesthetize the rat and maintain its body temperature.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert the nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Administer Puerarin or vehicle at the appropriate time point (e.g., before or after MCAO).

-

After a set reperfusion period (e.g., 24 or 72 hours), euthanize the animal and harvest the brain.

Infarct Volume Assessment (TTC Staining)

Objective: To quantify the extent of ischemic brain injury.

Procedure:

-

Rapidly remove the brain and slice it into coronal sections (e.g., 2 mm thick).

-

Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections.

-

Quantify the infarct area in each slice using image analysis software.

-

Calculate the total infarct volume by integrating the infarct areas of all slices.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of Puerarin on the expression and phosphorylation of key signaling proteins (e.g., PI3K, Akt, Nrf2).

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

Puerarin exerts its neuroprotective effects through the modulation of several key signaling pathways. The PI3K/Akt and Nrf2 pathways are central to its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Puerarin has been shown to activate this pathway, leading to the downstream phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the activity of anti-apoptotic proteins like Bcl-2. This cascade of events ultimately inhibits the apoptotic machinery and promotes neuronal survival.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, or through the action of inducers like Puerarin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of Puerarin in a cell-based assay.

Conclusion

Puerarin demonstrates significant neuroprotective potential across a variety of preclinical models of neurological disorders. Its therapeutic effects are attributed to its ability to modulate key signaling pathways involved in cell survival, apoptosis, and the antioxidant response, primarily the PI3K/Akt and Nrf2 pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of Puerarin. Further research is warranted to translate these promising preclinical findings into effective clinical therapies for neurodegenerative diseases.

References

- 1. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puerarin Inhibits Proliferation, Migration and Invasion of Colon Cancer Cells and Induces Apoptosis via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Puerol A and Alzheimer's Disease: A Review of the Therapeutic Potential of Pueraria Isoflavonoids

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial literature searches for "Puerol A" in the context of Alzheimer's disease (AD) did not yield specific preclinical data. This compound is a known antimicrobial compound derived from Pueraria lobata[1]. However, the vast majority of neuroprotective research related to Pueraria constituents focuses on the major isoflavone, puerarin . This technical guide will, therefore, provide an in-depth overview of the existing research on puerarin as a potential therapeutic agent for Alzheimer's disease, with the acknowledgment that this information may serve as a proxy for understanding the potential of related compounds from the same plant source.

Executive Summary

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline[2][3]. Puerarin, a major isoflavone extracted from the root of Pueraria lobata, has demonstrated significant neuroprotective effects in various preclinical models of AD[4][5]. This guide summarizes the current understanding of puerarin's mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence suggests that puerarin mitigates AD pathology through a multi-pronged approach, including the inhibition of tau hyperphosphorylation, reduction of neuroinflammation and oxidative stress, and modulation of key signaling pathways such as PI3K/Akt and Nrf2[6][7][8].